

# A Technical Guide to N-Boc-2-chloroethylamine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **N-Boc-2-chloroethylamine**

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**N-Boc-2-chloroethylamine**, also known as tert-Butyl (2-chloroethyl)carbamate, is a strategically important bifunctional molecule widely utilized in organic and medicinal chemistry. [1][2] Its structure incorporates a reactive chloroethyl group, which is an excellent electrophile for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine.[1][2][3] This arrangement allows for the controlled introduction of an aminoethyl moiety into complex molecular architectures. The Boc protecting group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under mild acidic conditions to reveal the primary amine for further functionalization.[1][4] This dual reactivity makes it an invaluable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2]

## Physicochemical Data

The key quantitative and identifying data for **N-Boc-2-chloroethylamine** are summarized below.

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1][5][6][7]
Molecular Weight	179.64 g/mol	[1][6][7]
CAS Number	71999-74-1	[1][2][5][6]
Appearance	Liquid	[5]
Synonyms	tert-Butyl (2-chloroethyl)carbamate, N-t-butoxycarbonyl-2-chloroethylamine	[5][6][7]
InChI Key	VACLTXTYDFLHJW-UHFFFAOYSA-N	[1][5]
SMILES	O=C(OC(C)(C)C)NCCCI	[6]

## Core Applications in Synthetic Chemistry

**N-Boc-2-chloroethylamine** serves as a cornerstone intermediate for introducing a protected two-carbon nitrogen-containing fragment. Its primary application lies in the alkylation of various nucleophiles, including amines, thiols, and carbanions, via S<sub>n</sub>2 reactions.[3] This reactivity is fundamental to the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

A significant application is in the synthesis of N-Boc-piperazine, a crucial intermediate for blockbuster drugs like the kinase inhibitor palbociclib and the antianginal agent ranolazine.[1] The general strategy involves the reaction of **N-Boc-2-chloroethylamine** with an amine, leading to the formation of a new carbon-nitrogen bond. Subsequent deprotection of the Boc group allows for further synthetic manipulations or cyclization events.

## Experimental Protocol: Synthesis of N-Benzyl-N'-Boc-ethylenediamine

This protocol details a representative nucleophilic substitution reaction using **N-Boc-2-chloroethylamine** to alkylate benzylamine. This procedure is a foundational step for creating

more complex diamine structures.

#### Materials:

- **N-Boc-2-chloroethylamine** (1.0 eq)
- Benzylamine (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ) or Triethylamine (TEA) (1.5 eq)
- Acetonitrile ( $CH_3CN$ ) or Dimethylformamide (DMF) as solvent
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

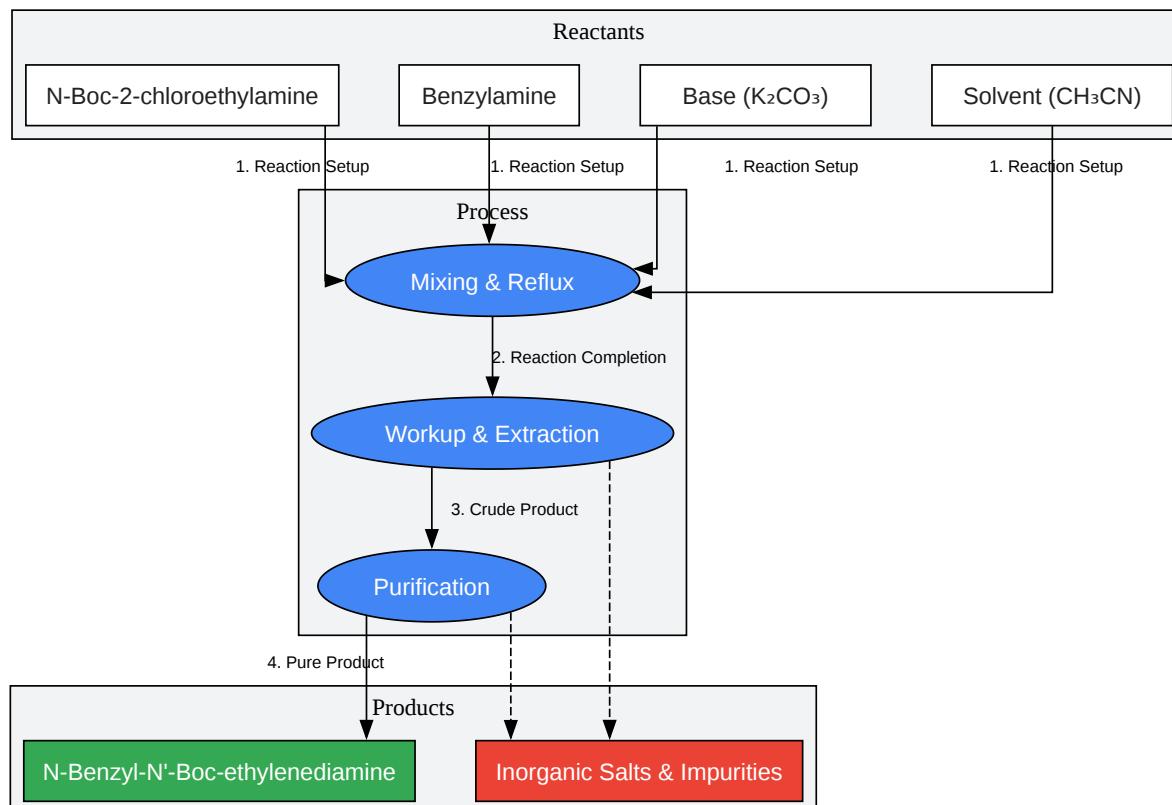
#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **N-Boc-2-chloroethylamine** (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.2 M concentration).
- Add the base, potassium carbonate (1.5 eq), to the solution.
- Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 80-90 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter off the inorganic salts (if  $K_2CO_3$  was used) and concentrate the filtrate under reduced pressure to remove the solvent.

- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude N-Benzyl-N'-Boc-ethylenediamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of N-Benzyl-N'-Boc-ethylenediamine from **N-Boc-2-chloroethylamine**.



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